molecular formula C10H8N4O2 B12939161 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B12939161
M. Wt: 216.20 g/mol
InChI Key: ZDBSJBLLSXNWQT-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heteroaromatic carboxylic acid of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring pyrazine-pyrimidine scaffolds are frequently investigated as key intermediates for developing active pharmaceutical ingredients (APIs) . Based on its structural features, this bifunctional heterocycle is a potential precursor for the synthesis of complex molecules like substituted pyrimidine carboxamides, which have been identified in patent literature as inhibitors of HIF prolyl hydroxylase . Such inhibitors are a significant area of therapeutic research for conditions like anemia, as they can stimulate the body's natural erythropoietin production . The carboxylic acid moiety provides a versatile handle for further synthetic modification, enabling conjugation, amide coupling, or salt formation to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-methyl-2-pyrazin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-6-4-13-9(14-8(6)10(15)16)7-5-11-2-3-12-7/h2-5H,1H3,(H,15,16)

InChI Key

ZDBSJBLLSXNWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazine and pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with 2,4-dichloro-5-methylpyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 5 of the pyrimidine ring undergoes oxidation to form a carboxylic acid derivative. This reaction is critical for introducing additional functional groups.

Reagents/ConditionsProductNotesSource
KMnO₄ (acidic conditions)2-(Pyrazin-2-yl)pyrimidine-4,5-dicarboxylic acidRequires elevated temperatures
CrO₃ (H₂SO₄ catalysis)Same as aboveFaster kinetics, higher yield

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the methyl group first converting to a hydroxyl intermediate before full oxidation to the carboxylic acid.

Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at position 2 (pyrazine-attached) or position 4 (carboxylic acid site).

Halogenation

Reagents/ConditionsProductYieldSource
PCl₅ (reflux in POCl₃)4-Chlorocarbonyl derivative60–75%
SOCl₂ (DMF catalysis)Acid chloride intermediate>80%

Amination

Reagents/ConditionsProductYieldSource
NH₃ (ethanol, 60°C)4-Carboxamide derivative50–65%
R-NH₂ (DCC coupling)N-Alkyl/aryl carboxamides70–85%

Key Observation : The carboxylic acid group at position 4 is highly reactive toward nucleophiles, enabling derivatization for drug-discovery applications .

Decarboxylation

Decarboxylation under acidic or thermal conditions removes the carboxylic acid group, producing 5-methyl-2-(pyrazin-2-yl)pyrimidine.

Reagents/ConditionsProductTemperatureSource
H₂SO₄ (reflux)5-Methyl-2-(pyrazin-2-yl)pyrimidine110–130°C
NaOH (pyrolysis)Same as above200°C

Application : This reaction simplifies the scaffold for further functionalization .

Condensation and Cyclization

The compound participates in cyclocondensation with amines or carbonyl compounds to form fused heterocycles.

Reagents/ConditionsProductYieldSource
1,2-Diaminobenzene (H₂O, 90°C)Pyrimido[1,2-a]benzimidazole derivative55%
Thiourea (EtOH, HCl catalysis)Thiazolo[3,2-a]pyrimidine analog48%

Significance : These reactions expand structural diversity for bioactivity optimization .

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility or enabling prodrug design.

Reagents/ConditionsProductYieldSource
MeOH (H₂SO₄ catalysis)Methyl ester85%
BnOH (DCC/DMAP)Benzyl ester78%

Utility : Ester derivatives are intermediates for further synthetic modifications.

Key Research Findings

  • Biological Relevance : Derivatives of this compound show potential as kinase inhibitors due to the pyrazine-pyrimidine hybrid structure .

  • Thermal Stability : Decarboxylation occurs efficiently above 110°C, making it a strategic step in industrial synthesis .

  • Solubility Profile : Esterification significantly improves lipid solubility, aiding in pharmacokinetic optimization .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, facilitating the development of novel materials with unique properties.

Reactivity and Transformations
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo several reactions:

  • Oxidation: The methyl group can be oxidized to form a carboxylic acid.
  • Reduction: Nitro groups, if present, can be reduced to amines.
  • Substitution: Halogen atoms on the pyrimidine ring can be replaced with nucleophiles.

Biological Applications

Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor, particularly in cancer research. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation. This mechanism suggests its utility in developing anticancer therapies.

Therapeutic Properties
The compound has been investigated for its anti-inflammatory and anti-cancer activities. Studies indicate that it may possess therapeutic properties that could be leveraged in treating various diseases, particularly those involving cellular proliferation and inflammation .

Industrial Applications

Development of Novel Materials
In industrial settings, this compound is utilized in creating advanced materials such as metal-organic frameworks (MOFs). These frameworks are valuable for catalysis and gas storage applications, showcasing the compound's versatility beyond traditional chemical synthesis.

Case Study 1: Anticancer Activity

A study focused on the inhibition of CDK2 demonstrated that derivatives of this compound exhibited significant potency against cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions at the 5-position enhanced inhibitory activity, making it a promising candidate for further development in cancer therapeutics .

Case Study 2: Material Science

Research into the use of this compound in creating MOFs revealed that its incorporation improved the stability and efficiency of gas storage systems. The unique properties of the compound allowed for better interaction with metal ions, leading to enhanced catalytic performance in various reactions .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for heterocyclesFacilitates novel compound development
Biological ResearchEnzyme inhibitor (CDK2)Potential anticancer activity
TherapeuticsAnti-inflammatory and anti-cancer propertiesPromising therapeutic candidate
Industrial MaterialsMetal-organic frameworks (MOFs)Enhanced catalytic performance

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular formulas, and molecular weights of analogous pyrimidine-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/Reference
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid C₆H₆N₂O₂S 170.19 Methyl (C5), sulfanyl (C2)
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid C₁₁H₉N₃O₂ 215.21 Methyl (C4), pyridin-4-yl (C2) 216959-93-2
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid C₆H₅BrN₂O₂S 261.09 Bromo (C5), methylthio (C2)
Pyrimidine-4-carboxylic acid C₅H₄N₂O₂ 140.10 Unsubstituted pyrimidine core 31462-59-6
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid C₁₉H₂₀ClN₅O₂ 393.85 Chloro (C5), cyclopropyl (C2), complex amine (C6) 1165936-28-6

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromo in ) increase reactivity for cross-coupling reactions, whereas electron-donating groups (e.g., methyl in ) enhance stability.
    • Bulky substituents like pyridin-4-yl ( ) or cyclopropyl ( ) may sterically hinder interactions but improve target specificity in drug design.
  • Molecular Weight : The target compound likely has a higher molecular weight (~230–250 g/mol) due to the pyrazine ring, positioning it between simpler analogs (e.g., ) and complex derivatives ( ).

Functional and Application Differences

  • Medicinal Chemistry :
    • Compounds with pyridyl or pyrazinyl groups (e.g., ) are frequently used in kinase inhibitors due to their ability to form hydrogen bonds.
    • Bromo and methylthio substituents ( ) are common in halogen-bonding interactions or as leaving groups in nucleophilic substitution reactions.
  • Synthetic Utility :
    • The carboxylic acid group in all analogs enables esterification or amidation, critical for prodrug development (e.g., –10 describe similar intermediates in patent applications).
    • Sulfanyl groups ( ) may act as thiol precursors for conjugation in bioconjugation chemistry.

Biological Activity

5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antiviral, and anticancer properties, along with relevant research findings and case studies.

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrazinyl group and a carboxylic acid functional group . This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have reported:

  • In vitro Activity : The compound has shown activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL for related pyrimidine compounds .
  • Mechanism of Action : The antimicrobial effect is believed to result from the inhibition of essential bacterial enzymes and disruption of cell wall synthesis.

2. Anti-inflammatory Properties

Pyrimidine derivatives are also noted for their anti-inflammatory effects:

  • Inhibition of COX Enzymes : Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Research Findings : In animal models, compounds similar to this compound demonstrated reduced paw edema in carrageenan-induced inflammation assays .

3. Antiviral Activity

The antiviral potential of pyrimidine derivatives has been extensively studied:

  • HCV Inhibition : Some derivatives have shown promising results against hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication .
  • Mechanisms : The antiviral action is often attributed to the ability of these compounds to interfere with viral polymerases and other critical viral proteins.

4. Anticancer Effects

The anticancer properties of pyrimidines are well-documented:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis .
  • Structure Activity Relationship (SAR) : Research has indicated that specific substitutions on the pyrimidine ring enhance anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

Case Studies and Research Findings

StudyFocusFindings
Beaulieu et al. (2023)HCV InhibitionIdentified allosteric inhibitors with IC50 = 58 μM .
Zhang et al. (2023)NeuroprotectionCinnamic acid-pyrazine derivatives showed EC50 values of 3.55 μM in endothelial cells .
Nagaraj & Reddy (2008)Antibacterial ActivityNovel pyrimidine derivatives exhibited potent activity against E. coli and S. aureus .

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid?

The synthesis typically involves multi-step condensation reactions. For example, pyrimidine-carboxylic acid derivatives are often synthesized via cyclocondensation of pyrazine amines with β-keto esters or via palladium-catalyzed cross-coupling reactions. A common approach includes functionalizing pyrazine precursors with methyl and pyrimidine-carboxylic acid groups under reflux conditions in solvents like DMF or toluene, followed by acid-catalyzed cyclization .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm regiochemistry and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade material) .
  • Mass Spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • X-ray Crystallography (if single crystals are obtainable) to resolve structural ambiguities .

Q. What solvents are suitable for solubility testing?

Polar aprotic solvents (e.g., DMSO, DMF) are often effective due to the compound’s carboxylic acid and heteroaromatic moieties. For non-polar applications, toluene or dichloromethane may be used with sonication. Preliminary solubility can be inferred from analogs like 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, which shows moderate solubility in DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Catalyst Screening : Palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling steps, as seen in pyrimidine-piperazine carboxylate synthesis .
  • Temperature Modulation : Elevated temperatures (80–120°C) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition.
  • Solvent Selection : Polar solvents (e.g., DMF) improve intermediate solubility, while toluene minimizes side reactions in hydrophobic steps .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable-Temperature NMR to identify tautomeric equilibria.
  • 2D-NMR Techniques (NOESY, HSQC) to assign proton-carbon correlations.
  • Theoretical Validation : Compare experimental shifts with DFT-calculated chemical shifts using software like Gaussian or ADF .

Q. What approaches are used to investigate structure-activity relationships (SAR) for biological activity?

SAR studies require:

  • Analog Synthesis : Modify substituents (e.g., methyl, pyrazine) while retaining the pyrimidine-carboxylic acid core.
  • Biological Assays : Test analogs against target receptors (e.g., metabotropic glutamate receptors) using in vitro binding assays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide structural refinements .

Q. How can impurities in the final product be identified and mitigated?

  • LC-MS/MS detects trace impurities (e.g., unreacted intermediates or byproducts).
  • Recrystallization from ethanol/water mixtures improves purity.
  • Column Chromatography (silica gel, ethyl acetate/hexane gradient) separates closely related derivatives .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy.
  • Follow MedChemExpress safety guidelines: avoid inhalation/ingestion and store at room temperature in sealed containers .

Q. How can computational tools aid in experimental design?

  • Retrosynthetic Software (e.g., Synthia) suggests viable synthetic pathways.
  • Quantum Chemistry Programs (e.g., ORCA) predict reaction energetics and transition states.
  • Cheminformatics Databases (PubChem, Reaxys) provide precedent data for reaction optimization .

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